molecular formula C17H24N2O5 B1630970 Boc-phe-gly-ome CAS No. 7625-57-2

Boc-phe-gly-ome

Cat. No. B1630970
CAS RN: 7625-57-2
M. Wt: 336.4 g/mol
InChI Key: KRYDBLGWCUNDCJ-ZDUSSCGKSA-N
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Description

“Boc-phe-gly-ome” is a type of N- and C-protected tripeptide . It is a commonly used reagent for protecting amino acids . It is a stable chemical compound and appears as a white crystalline solid .


Molecular Structure Analysis

The molecular structure of “Boc-phe-gly-ome” has been investigated through single crystal X-ray diffraction analysis . The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure .


Chemical Reactions Analysis

“Boc-phe-gly-ome” has been found to self-assemble, forming a herringbone helix-like architecture through non-covalent interactions . This self-assembly is influenced by the presence of an extra methylene (–CH2–) group in the side chain of one of the amino acids .


Physical And Chemical Properties Analysis

“Boc-phe-gly-ome” is a white crystalline solid . Its melting point is 104-105℃ and it has a density of 1.148 . It should be stored in a sealed, dry environment at room temperature .

Scientific Research Applications

1. Crystallography

  • Application : The self-assembly of N- and C-protected tripeptides, Boc-Gly-Phe-Phe-OMe (1) and its analog Boc-Gly-Phg-Phe-OMe (2, Phg = phenylglycine), has been investigated .
  • Methods : The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure . The single crystal X-ray diffraction analysis suggested that 1 adopted a type II β-turn-like conformation, known as open turn identified by the absence of any intramolecular hydrogen bond, which further self-assembled to form a herringbone helix-like architecture through non-covalent interactions .
  • Results : To the best of our knowledge, this is the first report on a designed open turn tripeptide without a kink-forming element .

2. Supramolecular Helical Self-Assembly

  • Application : The self-assembly of peptides forming various micro to nanostructures has several applications in nanobiotechnology .
  • Methods : This research focuses on single-crystal X-ray diffraction (SC-XRD) based analysis of the supramolecular arrangement, conformation, and higher-order assembly of small helical peptides .
  • Results : We outline the role of building blocks and their structural beauty to adopt helical assembly, including single-, double- and triple-stranded helices .

3. Nanomedicine

  • Application : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
  • Methods : Various production methods for this class of compounds, and the characterization, nanomorphologies, and application of their self-assembled nanostructures are discussed .
  • Results : The self-assembly of peptides happens through various supramolecular non-covalent interactions to build several secondary structures .

Future Directions

The unique crystallographic signatures and self-assembly properties of “Boc-phe-gly-ome” make it a promising subject for future research . Its ability to form different architectures could be explored further in the context of nanomedicine .

properties

IUPAC Name

methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYDBLGWCUNDCJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-phe-gly-ome

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
P Das, M Reches - scholar.archive.org
… It was then evaporated under vacuum to yield Boc-Phe-Gly-OMe as a white solid. The … Synthesis of BOC-Phe-Gly-OH (2): To 3.0 g (8.91 mmol) of Boc-Phe-Gly-OMe, 30 mL MeOH and …
Number of citations: 0 scholar.archive.org
Y Yeboue, N Rguioueg, G Subra… - European Journal of …, 2022 - Wiley Online Library
… g (91 % yield) of the expected dipeptide, Boc-Phe-Gly-OMe 1 (Scheme 1). The reaction was … The pure Boc-Phe-Gly-OMe 1 was then submitted to gaseous hydrochloric acid for removal …
V Porte, M Thioloy, T Pigoux, TX Métro… - European Journal of …, 2016 - Wiley Online Library
… ·H-Gly-OMe furnished Boc-Phe-Gly-OMe in a very good yield … reaction furnished 1.5 g of Boc-Phe-Gly-OMe in 66 % yield (… -OBn and Boc-Phe-Gly-OMe were quantitatively deprotected …
S Yadav, V Rai, M Mahato, M Singh… - Current topics in …, 2015 - ingentaconnect.com
… The solvent was removed under reduced pressure to yield Boc-Phe-Gly-OMe (2) in ̴ 75% yield (2.51 g). 1H-NMR (CDCl3) δ: 7.4-7.2 (m, 5H of Phe), 4.35 (br, 1H, α-CH of Phe), 4.1 (m, …
Number of citations: 12 www.ingentaconnect.com
M Valero, R Weck, S Güssregen… - Angewandte Chemie …, 2018 - Wiley Online Library
For the first time, we describe highly selective homogeneous iridium‐catalyzed hydrogen isotope exchange (HIE) of unactivated C(sp 3 ) centers in aliphatic amides. When using the …
Number of citations: 88 onlinelibrary.wiley.com
MZ Siddiqui - International journal of biological macromolecules, 1999 - Elsevier
… The mixed anhydride coupling was the method of choice for the synthesis of dipeptide, Boc-Phe-Gly-OMe, which after deblocking at N-terminal, neutralization and recoupling with Ac-…
Number of citations: 4 www.sciencedirect.com
NA SASAKI, R MICHELOT, JL MORGAT… - … Journal of Peptide …, 1986 - Wiley Online Library
An optically active, alkynyl analogue of norleucine (Nle), L‐2‐amino‐4‐hexynoic acid (Aha), was substituted for Met in the solution synthesis of the Boc‐protected C‐terminal …
Number of citations: 5 onlinelibrary.wiley.com
RL Johnson, RJ Bontems, KE Yang… - Journal of medicinal …, 1990 - ACS Publications
A series of analogues of Pro-Leu-Gly-NH2 (PLG) in which theleucine residue has been replaced with the aliphatic amino acids L-isoleucine, L-2-aminohexanoic acid (Ahx), L-2-…
Number of citations: 24 pubs.acs.org
JB Kim, YS Lee - Bulletin of the Korean Chemical Society, 1991 - koreascience.kr
Pyrazolone group containing resin was tested as an acyl carrier in solid phase peptide synthesis. Several kinds of dipeptide derivatives were prepared by aminolysis reactions of Boc-…
Number of citations: 6 koreascience.kr
N Shinde, AS Dhake, KP Haval, SK Bhosale - Indian J Pharm Edu …, 2020 - ijper.org
Keeping in mind requisite of today’s era for development of new anticancer drugs, synthesis of a phenyl alanine rich cyclic octapeptide Clausenain and its analog by solution phase …
Number of citations: 1 www.ijper.org

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